molecular formula C14H12F3N3O B5732236 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline

Cat. No. B5732236
M. Wt: 295.26 g/mol
InChI Key: DNFISCUJUKWLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline, also known as MTPI, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPI is a pyrazole-based compound that has been shown to exhibit potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 is a cyclic AMP (cAMP) specific phosphodiesterase that plays a critical role in regulating the intracellular levels of cAMP. By inhibiting PDE4, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline increases the intracellular levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and downstream signaling pathways that regulate cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has been shown to exhibit potent anti-tumor and anti-inflammatory effects in various preclinical models. In cancer models, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation models, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and tissue damage. 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has also been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It exhibits potent anti-tumor and anti-inflammatory effects, which make it an attractive candidate for drug development. However, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

Several future directions can be explored with 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline. One potential direction is to develop more potent and selective PDE4 inhibitors that exhibit improved solubility and bioavailability. Another direction is to explore the therapeutic potential of 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the mechanism of action of 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline can be further elucidated to identify new downstream signaling pathways that regulate cell growth, differentiation, and inflammation.

Synthesis Methods

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline can be synthesized using a simple and efficient method that involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with indoline-2-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline as a white solid with a high purity.

Scientific Research Applications

1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated that 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-19-11(8-12(18-19)14(15,16)17)13(21)20-7-6-9-4-2-3-5-10(9)20/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFISCUJUKWLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone

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